N-Ethyl-4-aminobenzylamine chemical properties and structure
N-Ethyl-4-aminobenzylamine chemical properties and structure
An Essential Building Block for Scientific Advancement
Authored by: [Your Name/Organization], Senior Application Scientist
Abstract
N-Ethyl-4-aminobenzylamine is a disubstituted aromatic amine that is emerging as a versatile intermediate in the fields of medicinal chemistry and materials science.[1] This technical guide offers a comprehensive exploration of its chemical structure, intrinsic properties, established synthetic routes, and burgeoning applications. With a focus on providing actionable insights for researchers and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven methodologies.
Introduction: The Strategic Importance of N-Ethyl-4-aminobenzylamine
In the landscape of organic synthesis, the strategic selection of foundational molecules is paramount to the successful development of novel compounds. N-Ethyl-4-aminobenzylamine, with its unique arrangement of a primary and a secondary amine group positioned at the para positions of a benzene ring, presents a compelling scaffold for chemical elaboration. This structural motif imparts a duality of reactivity, allowing for selective functionalization and the construction of complex molecular architectures. Its utility is particularly pronounced in the synthesis of nitrogen-containing heterocycles, which are integral to a vast array of biologically active compounds.[1] This guide will elucidate the core chemical principles of N-Ethyl-4-aminobenzylamine, providing the in-depth knowledge necessary for its effective application in research and development.
Molecular Structure and Physicochemical Profile
A thorough understanding of a molecule's structure and physical characteristics is fundamental to its application in chemical synthesis.
2.1. Structural Elucidation
N-Ethyl-4-aminobenzylamine is structurally defined by a benzylamine core with an ethyl group attached to the benzylic amine and a primary amino group at the para-position of the aromatic ring.
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Molecular Weight: 150.23 g/mol [2]
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Synonyms: 4-((ethylamino)methyl)aniline, 4-amino-n-ethylbenzenemethanamine[2][3]
Figure 1: 2D representation of the N-Ethyl-4-aminobenzylamine structure.
2.2. Physicochemical Data
The physical properties of N-Ethyl-4-aminobenzylamine are critical for its handling, storage, and use in experimental setups.
| Property | Value | Reference |
| Appearance | Not explicitly available, likely an oil or low-melting solid | [2] |
| Molecular Weight | 150.23 g/mol | [2] |
| Storage | 2-8°C Refrigerator | [2] |
Table 1: Key Physicochemical Properties of N-Ethyl-4-aminobenzylamine.
Spectroscopic Characterization: A Molecular Fingerprint
Spectroscopic analysis is indispensable for the verification of molecular structure and the assessment of purity.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy of N-Ethyl-4-aminobenzylamine would be expected to show distinct signals corresponding to the different proton environments. The aromatic protons would likely appear as two doublets in the aromatic region of the spectrum. The methylene protons of the benzyl group and the ethyl group would also produce characteristic signals, as would the methyl protons of the ethyl group and the protons of the two amine groups.
3.2. Infrared (IR) Spectroscopy
The IR spectrum of N-Ethyl-4-aminobenzylamine would be characterized by absorption bands indicative of its functional groups. Key features would include N-H stretching vibrations for both the primary and secondary amines, C-N stretching bands, and vibrations associated with the aromatic ring.
Synthesis and Purification: A Practical Workflow
The synthesis of N-Ethyl-4-aminobenzylamine can be efficiently achieved through reductive amination, a robust and widely used method in organic chemistry.
4.1. Synthetic Strategy
The most direct synthetic route involves the reaction of 4-aminobenzaldehyde with ethylamine to form an intermediate imine, which is then reduced to the final product.
Figure 2: A generalized workflow for the synthesis of N-Ethyl-4-aminobenzylamine.
4.2. Step-by-Step Experimental Protocol
This protocol outlines a standard procedure for the laboratory-scale synthesis of N-Ethyl-4-aminobenzylamine.
Materials:
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4-aminobenzaldehyde
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Ethylamine (solution in a suitable solvent)
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Reducing agent (e.g., sodium borohydride)
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Anhydrous solvent (e.g., methanol, ethanol)
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Drying agent (e.g., anhydrous magnesium sulfate)
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Solvents for extraction and chromatography
Procedure:
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Imine Formation: In a round-bottom flask, dissolve 4-aminobenzaldehyde in an anhydrous alcohol. Add an equimolar amount of ethylamine solution and stir the mixture at room temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
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Reduction: Cool the reaction mixture in an ice bath. Carefully add the reducing agent portion-wise, controlling the temperature. Once the addition is complete, allow the reaction to warm to room temperature and continue stirring until the imine is fully reduced (as monitored by TLC).
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Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford pure N-Ethyl-4-aminobenzylamine.
Applications in Drug Discovery and Organic Synthesis
The unique structural features of N-Ethyl-4-aminobenzylamine make it a valuable precursor in several areas of chemical research.
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Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.[1] The presence of two distinct amine functionalities allows for the introduction of various substituents to explore structure-activity relationships.
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Organic Synthesis: It is a versatile intermediate for creating more complex organic molecules.[1]
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Heterocyclic Chemistry: This compound is a precursor in the synthesis of nitrogen-containing heterocycles like quinazolines and benzodiazepines.[1]
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Materials Science: Its amine functionality suggests potential use in the development of polymers and other advanced materials.[1]
Safety and Handling
Proper handling and storage are crucial to ensure safety when working with N-Ethyl-4-aminobenzylamine.
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General Handling: Handle in accordance with good industrial hygiene and safety practices.[4] Wash hands thoroughly after handling.[5] Avoid contact with skin, eyes, and clothing.[5]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7] In case of insufficient ventilation, wear suitable respiratory equipment.
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5] Store under an inert atmosphere.[4]
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First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4][5] If on skin, wash off immediately with plenty of water.[4] If swallowed, do NOT induce vomiting and seek immediate medical assistance.[4][5]
Conclusion
N-Ethyl-4-aminobenzylamine stands out as a chemical intermediate with considerable potential. Its straightforward synthesis, coupled with the differential reactivity of its two amine groups, provides a versatile platform for chemical innovation. This guide has provided a detailed overview of its chemical properties, synthesis, and applications, aiming to equip researchers and drug development professionals with the foundational knowledge to leverage this compound in their work.
References
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